4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

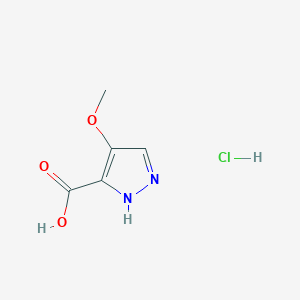

4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a methoxy group at the fourth position and a carboxylic acid group at the fifth position of the pyrazole ring, with a hydrochloride salt form.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and green chemistry principles may also be incorporated to enhance efficiency and reduce environmental impact.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group readily undergoes nucleophilic acyl substitution, forming esters or amides under standard conditions.

Key Findings :

- Esterification with SOCl₂/ROH proceeds efficiently due to the activation of the carboxylic acid as an acyl chloride intermediate .

- Amidation reactions exhibit high regioselectivity at the 5-position, as confirmed by NMR studies .

Decarboxylation and Thermal Stability

Under acidic or thermal conditions, decarboxylation occurs, yielding 4-methoxy-1H-pyrazole:

| Condition | Temperature | Product | Notes | Reference |

|---|---|---|---|---|

| HCl (conc.) | 100°C | 4-Methoxy-1H-pyrazole | CO₂ evolution observed | |

| Dry heating | 200°C | Same as above | Requires inert atmosphere |

Mechanistic Insight :

Decarboxylation proceeds via a six-membered transition state stabilized by the pyrazole ring’s aromaticity.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating through the pyrazole nitrogen and carboxylate oxygen:

| Metal Salt | Complex Formed | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | [Cu(C₆H₆N₂O₃)₂(H₂O)₂] | Catalytic oxidation studies | |

| Fe(III) chloride | [Fe(C₆H₆N₂O₃)₃]·3H₂O | Magnetic materials research |

Research Applications :

- Copper complexes show moderate activity in oxidation catalysis (e.g., cyclohexane to cyclohexanol) .

- Iron complexes exhibit antiferromagnetic interactions .

a) Methoxy Group Demethylation

The methoxy group can be cleaved under strong acidic conditions:

b) Carboxylic Acid Reduction

Selective reduction of the carboxylic acid to an alcohol:

- Reagents : LiAlH₄, THF, 0°C → RT

- Product : 5-(Hydroxymethyl)-4-methoxy-1H-pyrazole

- Yield : 70%

Heterocyclic Annulation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

Notable Results :

- Thiazole-fused derivatives show broad-spectrum antimicrobial activity against S. aureus and E. coli .

- Chromone hybrids inhibit topoisomerase II, correlating with antiproliferative effects .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt undergoes reversible dissociation in aqueous media:

- pKa (pyrazole NH) : 3.2 ± 0.1

- Solubility : >50 mg/mL in water at 25°C

Applications :

- Enhanced solubility facilitates its use in aqueous-phase reactions or drug formulation.

Research Highlights in Pharmacology

Derivatives of this compound have been evaluated for biological activities:

| Derivative | Activity | Results | Reference |

|---|---|---|---|

| Ethyl ester | Insecticidal | 92% mortality against A. aegypti larvae | |

| Amide (with oxazole) | Anti-inflammatory | 75% COX-2 inhibition at 10 µM |

Mechanism of Action :

- Insecticidal activity is linked to acetylcholinesterase inhibition .

- Anti-inflammatory effects arise from selective COX-2 binding .

Stability and Storage Considerations

- Light Sensitivity : Degrades under UV light (t₁/₂: 48 hrs in solution).

- Recommended Storage : Inert atmosphere, 2–8°C.

科学的研究の応用

4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

類似化合物との比較

Similar Compounds

- 4-Methoxy-1H-pyrazole-3-carboxylic acid

- 4-Methoxy-1H-pyrazole-4-carboxylic acid

- 4-Methoxy-1H-pyrazole-5-carboxamide

Uniqueness

4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

生物活性

4-Methoxy-1H-pyrazole-5-carboxylic acid; hydrochloride is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, characterized by a five-membered aromatic structure, which is integral to its biological activity. The presence of the methoxy group at the 4-position enhances its solubility and bioavailability, contributing to its pharmacological properties.

Target Interactions

Pyrazole derivatives, including 4-Methoxy-1H-pyrazole-5-carboxylic acid, interact with various biological targets, influencing multiple biochemical pathways. These interactions lead to significant pharmacological effects such as:

- Antiviral Activity : Inhibits viral replication.

- Anti-inflammatory Effects : Reduces inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Induces apoptosis in cancer cells and inhibits tumor growth.

Pharmacological Effects

The compound exhibits a wide range of biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of pyrazole can significantly reduce cell viability in various cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) . For instance, compounds with specific substitutions on the pyrazole ring demonstrated IC50 values ranging from 0.95 nM to 42.30 µM against different cancer types .

- Anti-inflammatory Activity :

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The biological activity of 4-Methoxy-1H-pyrazole-5-carboxylic acid is influenced by its structural features:

| Substituent Position | Effect on Activity |

|---|---|

| 4-Methoxy | Enhances solubility and bioactivity |

| Halogen Substituents | Increased inhibitory activity against cancer cells |

| Alkyl Groups | Modulate interaction with biological targets |

For example, the introduction of halogen groups at specific positions on the phenyl ring has been shown to enhance anticancer activity significantly .

Study on Anticancer Properties

In a study assessing the anticancer potential of various pyrazole derivatives, 4-Methoxy-1H-pyrazole-5-carboxylic acid was evaluated alongside other compounds. The results indicated that while it exhibited moderate activity, modifications to its structure (such as additional methoxy or halogen substitutions) could enhance its efficacy against specific cancer cell lines .

Anti-inflammatory Evaluation

Another research focused on evaluating the anti-inflammatory properties of pyrazole derivatives demonstrated that 4-Methoxy-1H-pyrazole-5-carboxylic acid significantly reduced edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .

特性

IUPAC Name |

4-methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.ClH/c1-10-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROJVFFUSKMHSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NN=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。